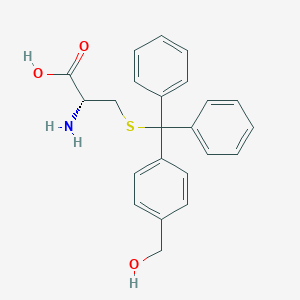

H-Cys(4-methoxytrityl)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Cys(4-methoxytrityl)-OH is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound features a 4-methoxytrityl protecting group attached to the cysteine molecule, which is used to protect the thiol group during peptide synthesis. This protection is essential to prevent unwanted reactions and ensure the correct formation of peptide bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(4-methoxytrityl)-OH typically involves the protection of the thiol group of cysteine with a 4-methoxytrityl group. This can be achieved through a reaction with 4-methoxytrityl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

H-Cys(4-methoxytrityl)-OH undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The 4-methoxytrityl group can be removed under acidic conditions to reveal the free thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

Oxidation: Disulfide-linked cysteine derivatives.

Reduction: Free thiol-containing cysteine.

Substitution: Free thiol-containing cysteine after removal of the 4-methoxytrityl group.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

H-Cys(4-methoxytrityl)-OH has several notable applications in scientific research:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins.

- Protein Engineering : The compound allows for modifications and labeling of proteins, enhancing their functionality.

- Drug Development : It is used in designing peptide-based drugs that target specific biological pathways.

- Bioconjugation : Facilitates the attachment of various functional groups to peptides for diverse research applications.

Recent studies indicate that peptides synthesized with this compound can influence various biological processes:

- Protein Interactions : Peptides incorporating this compound have been shown to affect protein interactions within cells.

- Cytotoxicity : In vitro assays revealed that certain peptides exhibit significant cytotoxic effects against cancer cell lines, with some showing GI50 values below 100 nM.

Case Studies

-

Peptide Interaction Studies :

- Research demonstrated that modifications at the cysteine position significantly impacted the bioactivity and stability of somatostatin analogs.

-

In Vitro Studies :

- A series of assays showed that peptides containing this compound exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential therapeutic applications.

Data Tables

| Activity Type | Observed Effect |

|---|---|

| Protein Interaction | Modulation of cellular signaling pathways |

| Cytotoxicity | GI50 < 100 nM against cancer cell lines |

Wirkmechanismus

The primary function of H-Cys(4-methoxytrityl)-OH is to protect the thiol group of cysteine during chemical reactions. The 4-methoxytrityl group acts as a temporary shield, preventing unwanted reactions with other functional groups. Once the desired peptide or protein is synthesized, the protecting group can be removed under acidic conditions to reveal the free thiol group, which can then participate in further reactions or form disulfide bonds .

Vergleich Mit ähnlichen Verbindungen

H-Cys(4-methoxytrityl)-OH is one of several cysteine derivatives used in peptide synthesis. Other similar compounds include:

H-Cys(Trt)-OH: Features a trityl protecting group.

H-Cys(Acm)-OH: Features an acetamidomethyl protecting group.

H-Cys(StBu)-OH: Features a tert-butylthio protecting group.

Compared to these compounds, this compound offers unique advantages such as increased stability and ease of removal under mild acidic conditions .

Biologische Aktivität

H-Cys(4-methoxytrityl)-OH, also known as Fmoc-L-Homocysteine (Mmt)-OH, is a derivative of homocysteine featuring a methoxytrityl (Mmt) protecting group. This compound has garnered attention in the field of peptide synthesis and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in various research contexts.

Chemical Structure and Properties

The chemical formula for this compound is C₃₈H₃₃N₁O₄S, with a molecular weight of 599.74 g/mol. The Mmt group protects the thiol (-SH) functionality of cysteine, enabling selective reactions during peptide synthesis while maintaining the biological activity of the amino acid.

Role in Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its ability to protect the thiol group allows for the formation of peptides that can participate in various biological processes, including:

- Protein Synthesis : Cysteine plays a critical role in forming disulfide bonds, which are essential for the structural integrity of many proteins.

- Cell Signaling : Research indicates that peptides synthesized with this compound can modulate cellular signaling pathways related to homocysteine metabolism, influencing processes such as apoptosis and cell proliferation .

Therapeutic Implications

Recent studies have highlighted the potential therapeutic effects of peptides containing this compound. These include:

- Cardiovascular Health : Elevated homocysteine levels are associated with cardiovascular diseases. Compounds that modulate homocysteine metabolism may provide protective effects against these conditions.

- Antitumor Activity : Some derivatives have demonstrated antitumor properties across various cancer models, indicating their potential use in cancer therapy .

Case Studies

- Peptide Interaction Studies : Research has shown that peptides incorporating this compound can influence protein interactions within cells. For instance, studies involving somatostatin analogs revealed that modifications at the cysteine position significantly impacted bioactivity and stability .

- In Vitro Studies : A series of in vitro assays demonstrated that peptides containing this compound exhibit varying degrees of cytotoxicity against cancer cell lines, with some showing GI50 values below 100 nM, indicating potent antitumor activity .

Data Tables

The following tables summarize key findings related to the biological activity and synthesis parameters of this compound.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-27-20-14-12-19(13-15-20)23(17-8-4-2-5-9-17,18-10-6-3-7-11-18)28-16-21(24)22(25)26/h2-15,21H,16,24H2,1H3,(H,25,26)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINHNNAIDVCEZ-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.